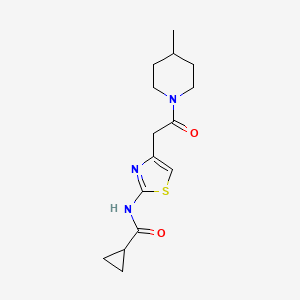
N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, also known as MTIP, is a small molecule that has been synthesized and studied for its potential use in scientific research applications. MTIP is a potent and selective inhibitor of the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The synthesis of thiazoline and thiazole derivatives, including those incorporating cyclopropanecarboxamide groups, is a prominent area of research due to their potential applications in medicinal chemistry. For example, the synthesis of 5-spirocyclopropane-annelated thiazoline-4-carboxylates from thiocarboxamides and 2-chloro-2-cyclopropylideneacetates has been demonstrated, showcasing the method's versatility for generating cysteine derivatives with potential pharmaceutical relevance (Nötzel et al., 2001). Additionally, the TEMPO-catalyzed electrochemical C–H thiolation process has been employed for the synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, highlighting an efficient, metal- and reagent-free method for preparing compounds widespread in pharmaceuticals and organic materials (Qian et al., 2017).
Radiolabeling and Imaging Agents
In the field of radiopharmacy, compounds structurally related to N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide have been explored for their potential as positron emission tomography (PET) imaging agents. A study reported the synthesis of a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation, showcasing the importance of such compounds in developing diagnostic tools for inflammatory conditions (Wang et al., 2018).
Antimicrobial and Antifungal Applications
Research into thiazole and thiadiazole derivatives, including structural analogs of this compound, has demonstrated significant antimicrobial and antifungal potential. For instance, novel derivatives of 1,3,4-thiadiazole have been synthesized and shown to possess promising antibacterial and antifungal activities, indicating their potential for therapeutic use in combating infectious diseases (Ameen & Qasir, 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to this compound have been studied for their enzyme inhibition properties, with applications in developing treatments for various diseases. One study synthesized acridine-acetazolamide conjugates, investigating their inhibition effects on human carbonic anhydrase isoforms. These isoforms were inhibited in low micromolar and nanomolar ranges by the new compounds, illustrating the potential of such derivatives in designing novel therapeutics (Ulus et al., 2016).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Based on its structural features, it may have potential effects on cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Eigenschaften
IUPAC Name |
N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-10-4-6-18(7-5-10)13(19)8-12-9-21-15(16-12)17-14(20)11-2-3-11/h9-11H,2-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOHSJSHXVANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2985821.png)
![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)

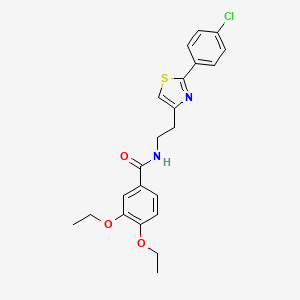
![3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985825.png)
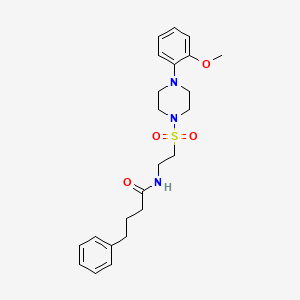
![2-Oxo-2-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2985828.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2985833.png)
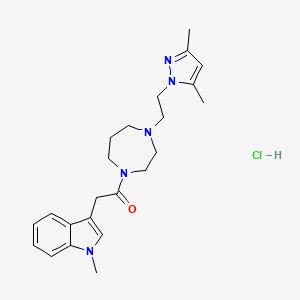
![4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone](/img/structure/B2985836.png)
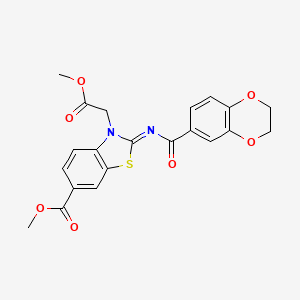
![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2985840.png)
![(1R,2R)-1-(1,3-Benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2985841.png)
